Cas no 925413-02-1 ((2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid)

(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid, 4-(cyclopropylamino)-4-oxo-, (2E)-
- 3-(cyclopropylcarbamoyl)prop-2-enoic acid
- (2Z)-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- AKOS000649454
- SR-01000577123
- SMR000314728
- (2E)-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- HMS2699N06
- SR-01000577123-1
- BRD-K55025552-001-01-6
- CHEMBL1402211
- HMS1509H18
- SCHEMBL13708646
- (E)-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- (Z)-3-Cyclopropylcarbamoyl-acrylic acid
- F0917-0364
- MLS000682367
- 925413-02-1
- (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid
-
- Inchi: InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3+CopyCopied
- InChI Key: JRJTUGAKFMYQEE-ONEGZZNKSA-N
- SMILES: C1CC1NC(=O)/C=C/C(=O)OCopyCopied
Computed Properties
- Exact Mass: 155.058243149Da
- Monoisotopic Mass: 155.058243149Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: -0.1
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 418.4±37.0 °C at 760 mmHg
- Flash Point: 250.9±26.5 °C
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C218866-100mg |
3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 100mg |
$ 70.00 | 2022-04-01 | ||
Life Chemicals | F0917-0364-5g |
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 95% | 5g |
$1650.0 | 2023-09-07 | |
TRC | C218866-500mg |
3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 500mg |
$ 295.00 | 2022-04-01 | ||
Life Chemicals | F0917-0364-1g |
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 95% | 1g |
$501.0 | 2023-09-07 | |
Life Chemicals | F0917-0364-2.5g |
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 95% | 2.5g |
$1094.0 | 2023-09-07 | |
A2B Chem LLC | AX78348-10mg |
(Z)-3-Cyclopropylcarbamoyl-acrylic acid |
925413-02-1 | 95% | 10mg |
$291.00 | 2024-05-20 | |
A2B Chem LLC | AX78348-1mg |
(Z)-3-Cyclopropylcarbamoyl-acrylic acid |
925413-02-1 | 95% | 1mg |
$245.00 | 2024-05-20 | |
A2B Chem LLC | AX78348-500mg |
(Z)-3-Cyclopropylcarbamoyl-acrylic acid |
925413-02-1 | 95% | 500mg |
$677.00 | 2024-05-20 | |
TRC | C218866-1g |
3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 1g |
$ 455.00 | 2022-04-01 | ||
Life Chemicals | F0917-0364-0.25g |
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid |
925413-02-1 | 95% | 0.25g |
$180.0 | 2023-09-07 |
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid Related Literature
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid
Introduction to (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic Acid (CAS No. 925413-02-1)
(2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid, identified by its CAS number 925413-02-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of β-keto acids, characterized by its unique structural features that include a conjugated enone system and a cyclopropyl substituent. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various synthetic applications and biological studies.
The< strong>cyclopropylcarbamoyl moiety in the molecular structure of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid plays a crucial role in determining its reactivity and interaction with biological targets. This moiety is known to enhance the lipophilicity of the molecule, which can be advantageous for membrane permeability and binding affinity in drug design. Additionally, the enone group contributes to the compound's ability to participate in Michael addition reactions, diels-alder reactions, and other pericyclic processes, making it a versatile intermediate in organic synthesis.
Recent advancements in medicinal chemistry have highlighted the potential of< strong>β-keto acids as pharmacophores in the development of novel therapeutic agents. The structural motif of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid aligns well with this trend, as it combines the rigidity provided by the cyclopropyl ring with the flexibility offered by the enone system. This combination has been shown to improve both metabolic stability and target engagement, key factors in drug optimization.
In vitro studies have demonstrated that derivatives of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid exhibit promising biological activities. For instance, modifications of the cyclopropylcarbamoyl group have been explored to enhance binding affinity to specific enzymes or receptors. These modifications often involve introducing substituents that can fine-tune electronic properties or steric hindrance, thereby optimizing pharmacokinetic profiles.
The< strong>conjugated enone system present in (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid also makes it a valuable scaffold for photochemical applications. Enones are known to absorb UV light and can undergo photochemical reactions that lead to the formation of new molecular structures. This property has been leveraged in synthetic chemistry to achieve regioselective transformations that would be otherwise challenging using traditional chemical methods.
One notable application of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid is in the synthesis of chiral compounds. The presence of a stereogenic center at the position adjacent to the enone group allows for the preparation of enantiomerically pure derivatives, which are essential for many pharmaceutical applications. Chiral auxiliaries or catalysts can be employed during synthesis to ensure high enantiomeric excess, making this compound a useful building block for asymmetric synthesis.
The pharmaceutical industry has shown interest in< strong>cyclopropane-containing compounds due to their unique bioactivity profiles. The cyclopropane ring is known to enhance binding interactions by introducing conformational constraints that improve receptor fit. In the context of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid, this structural feature contributes to its potential as an intermediate in drug discovery programs targeting various therapeutic areas.
Recent research has also explored the use of (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid in combinatorial chemistry libraries. By systematically varying substituents on the cyclopropylcarbamoyl group or introducing different functional groups at strategic positions within the molecule, researchers can generate diverse libraries for high-throughput screening. This approach has led to the identification of novel compounds with enhanced biological activity and improved pharmacological properties.
The synthetic pathways for preparing (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid have been optimized for efficiency and scalability. Traditional methods involving condensation reactions followed by cyclization steps are commonly employed. However, modern synthetic techniques such as transition metal-catalyzed reactions have been increasingly utilized to improve yields and reduce reaction times. These advancements have made it feasible to produce larger quantities of this compound for both research and industrial applications.
The< strong>Keto-enol tautomerism exhibited by (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid adds another layer of complexity and utility to its chemical behavior. This tautomerism allows for dynamic interconversion between keto and enol forms, which can influence both reactivity and solubility properties. Understanding these equilibrium dynamics is crucial for designing effective synthetic strategies and predicting biological interactions.
In conclusion, (2E)-3-(cyclopropylcarbamoyl)prop-2-enoic acid (CAS No. 925413-02-1) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical development. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its biological activities suggest utility as a lead compound or building block in drug discovery programs. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow further.
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